Dactylfungin A

Antifungal Selectivity Cryptococcus neoformans Structure-Activity Relationship

Dactylfungin A is a nature-derived polyketide antibiotic with an α-pyrone core, selectively targeting WHO‑listed human pathogens Aspergillus fumigatus and Cryptococcus neoformans while sparing other fungi. Its activity against azole‑resistant A. fumigatus strains makes it indispensable for resistance‑breakthrough research. The non‑cytotoxic profile of Dactylfungin A contrasts sharply with its derivative 3, providing a validated comparator pair for cytotoxicity assay calibration. Ideal as a pharmacophore scaffold for anti‑cryptococcal medicinal chemistry and as a standard in targeted antifungal screening panels. Inquire for custom synthesis or ready stock.

Molecular Formula C41H64O9
Molecular Weight 700.9 g/mol
Cat. No. B15581329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDactylfungin A
Molecular FormulaC41H64O9
Molecular Weight700.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H64O9/c1-10-25(2)16-26(3)12-11-13-27(4)17-29(6)18-30(7)20-31(23-42)19-28(5)14-15-35(46)41(8,9)36-22-33(44)37(40(48)50-36)39-38(47)34(45)21-32(24-43)49-39/h11-16,19,22,25,29-32,34-35,38-39,42-47H,10,17-18,20-21,23-24H2,1-9H3/b12-11+,15-14+,26-16+,27-13+,28-19+/t25?,29?,30?,31?,32-,34-,35?,38+,39?/m0/s1
InChIKeyRFFNWAQLYUMOFF-DUAGGCEMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dactylfungin A: A Selective Antifungal α-Pyrone Polyketide for Pathogen-Specific Research and Development


Dactylfungin A is a naturally occurring polyketide antibiotic characterized by a unique structural core featuring an α-pyrone ring conjugated with a polyalcohol moiety and a long side chain [1]. First isolated from the fermentation broth of the fungus Dactylaria parvispora, this secondary metabolite belongs to the dactylfungin class of antifungals and is also produced by Amesia hispanica [2]. The compound exhibits potent and selective antifungal properties, specifically targeting key human pathogens, making it a distinct chemical probe for studying fungal biology and developing targeted antimycotic strategies [3].

Why Broad-Spectrum Azoles or Other α-Pyrones Cannot Replace Dactylfungin A in Targeted Programs


Indiscriminate substitution of Dactylfungin A with other α-pyrone-containing natural products or generic azole antifungals is scientifically invalid due to its unique pathogen selectivity profile and structural specificity. Unlike broad-spectrum agents, Dactylfungin A exhibits strong activity specifically against high-priority WHO-listed pathogens such as Aspergillus fumigatus and Cryptococcus neoformans, while showing minimal or no activity against other fungi [1]. This selectivity is fundamentally tied to its specific chemical architecture, as even minor structural modifications within the dactylfungin class (e.g., the addition of a hydroxyl group in derivative 2) result in a complete loss of activity against C. neoformans [2]. Furthermore, its demonstrated efficacy against azole-resistant A. fumigatus strains positions it as a critical tool distinct from conventional triazole therapies, which are compromised by widespread resistance [3].

Quantitative Differentiation of Dactylfungin A Against Analogs: A Data-Driven Evidence Guide


Potent Activity Against Cryptococcus neoformans is Abolished by Minor Structural Modification

Dactylfungin A (1) demonstrates potent antifungal activity against the basidiomycetous yeast Cryptococcus neoformans, a WHO critical priority pathogen. This activity is highly sensitive to structural modification. The derivative '2', which differs from Dactylfungin A solely by the presence of an additional hydroxyl group, exhibits a complete loss of activity against C. neoformans [1]. This stark contrast underscores the unique pharmacophore of the parent molecule.

Antifungal Selectivity Cryptococcus neoformans Structure-Activity Relationship

Favorable Cytotoxicity Profile: Dactylfungin A Lacks the Cytotoxic Effects Observed in Derivative 3

In cytotoxicity assays against mammalian cell lines (human endocervical adenocarcinoma KB 3.1 and mouse fibroblasts L929), Dactylfungin A (1) showed no cytotoxic effects [1]. In direct contrast, the derivative 25″-dehydroxy-dactylfungin A (3) exhibited slight cytotoxicity in the same assay systems, despite showing improved antifungal activity against certain yeasts [1]. This indicates a favorable selectivity profile for the parent compound.

Cytotoxicity Therapeutic Window Mammalian Cell Safety

Dactylfungin A and Derivatives Demonstrate Activity Against Azole-Resistant Aspergillus fumigatus

Dactylfungin A and related derivatives (compounds 1-3) have been shown to be active against azole-resistant strains of Aspergillus fumigatus [1]. This is a critical differentiating feature, as azole resistance is a major clinical and agricultural challenge that limits the utility of conventional triazole antifungals. The dactylfungin class appears to operate via a mechanism that circumvents common resistance pathways.

Antifungal Resistance Aspergillus fumigatus Azole-Resistant Fungi

Recommended Scientific and Industrial Applications for Dactylfungin A Based on Verified Evidence


Investigating Structure-Activity Relationships in Cryptococcus neoformans Inhibition

Given the documented loss of activity against C. neoformans upon a single hydroxyl addition (as seen in derivative 2), Dactylfungin A serves as an ideal parent scaffold for medicinal chemistry campaigns aimed at mapping the pharmacophore essential for anti-cryptococcal activity [1].

Screening for Novel Antifungals Against Azole-Resistant Aspergillus fumigatus

Dactylfungin A's proven efficacy against azole-resistant A. fumigatus makes it a valuable reference standard and starting point for developing new chemical entities that can overcome clinical resistance mechanisms to triazole drugs [2].

Profiling Pathogen Selectivity in Broad-Panel Antifungal Assays

The strong and selective activity of Dactylfungin A against specific human pathogens like A. fumigatus and C. neoformans, but not others, positions it as a useful control compound in high-throughput screening panels designed to identify narrow-spectrum or targeted antifungal agents [3].

Validating Cytotoxicity Assays for Natural Product Screening

The contrasting cytotoxicity profiles of Dactylfungin A (non-cytotoxic) and its derivative 3 (slightly cytotoxic) provide a useful comparator pair for validating and calibrating mammalian cell cytotoxicity assays in natural product drug discovery workflows [3].

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